2-phenyl-N-(2-phenylpropyl)acetamide
Overview
Description
2-phenyl-N-(2-phenylpropyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl group attached to the nitrogen atom and another phenyl group attached to the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-phenylpropyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-phenylpropylamine with phenylacetic acid derivatives. The reaction typically takes place in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM). The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2-phenylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-phenyl-N-(2-phenylpropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, its antioxidant properties may help protect cells from oxidative damage by scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide:
N-(2-phenylethyl)acetamide: Similar to 2-phenyl-N-(2-phenylpropyl)acetamide but with an ethyl instead of a propyl chain.
Uniqueness
This compound is unique due to the presence of both phenyl and propyl groups, which may contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
2-phenyl-N-(2-phenylpropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-14(16-10-6-3-7-11-16)13-18-17(19)12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETQQQJSCIFWGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297124 | |
Record name | N-(2-Phenylpropyl)benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855929-24-7 | |
Record name | N-(2-Phenylpropyl)benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855929-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Phenylpropyl)benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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